molecular formula C11H16O2 B13960318 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene CAS No. 778613-10-8

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene

Cat. No.: B13960318
CAS No.: 778613-10-8
M. Wt: 180.24 g/mol
InChI Key: DUXXMMBVXTVISE-UHFFFAOYSA-N
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Description

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H16O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common method involves the reaction of 1-methoxy-3-hydroxybenzene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones.

Scientific Research Applications

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene exerts its effects involves interactions with specific molecular targets. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-methylbenzene: Similar in structure but differs in the position of the methoxy group.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a propynyl group instead of an isopropyl group.

    2-Propanone, 1-methoxy-: A simpler structure with a methoxy group attached to a propanone backbone.

Uniqueness

1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

778613-10-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-methoxy-3-(propan-2-yloxymethyl)benzene

InChI

InChI=1S/C11H16O2/c1-9(2)13-8-10-5-4-6-11(7-10)12-3/h4-7,9H,8H2,1-3H3

InChI Key

DUXXMMBVXTVISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)OC

Origin of Product

United States

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